N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H16N2O5S2 and its molecular weight is 368.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, synthesized through conventional and microwave-assisted methods, have demonstrated significant enzyme inhibitory activities. These compounds, specifically compound 8g, exhibited notable inhibition against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating diseases associated with these enzymes. The structure-activity relationship (SAR) and molecular docking studies provided insights into the compounds' mode of binding against the targeted enzymes, indicating their specificity and potential efficacy (Virk et al., 2018).
Anticancer and Toxicity Modification
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with an alkylurea moiety, have shown to retain antiproliferative activity against cancer cell lines while significantly reducing acute oral toxicity. This suggests a promising direction for developing anticancer agents with lower toxicity profiles, enhancing the therapeutic index of such compounds (Wang et al., 2015).
Antimalarial and COVID-19 Potential
Research into N-(phenylsulfonyl)acetamide derivatives has indicated their potential in antimalarial activity, with certain compounds exhibiting significant in vitro efficacy. Theoretical calculations and molecular docking studies have also explored these compounds' potential against SARS-CoV-2, suggesting a dual-use application in both antimalarial and antiviral therapies, particularly against COVID-19 (Fahim & Ismael, 2021).
5-HT(1B/1D) Antagonistic Properties
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide derivatives, including analogs with sulfonamide linkers, have been synthesized and evaluated as 5-HT(1B/1D) antagonists. These compounds have shown potent affinities and antagonistic properties in various assays, suggesting their potential use in treating conditions related to the 5-HT system, such as depression and anxiety (Liao et al., 2000).
Antimicrobial and Antitumor Activities
Synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been explored for their potential antimicrobial and antitumor activities. These compounds have shown promise in inhibiting growth in specific cancer cell lines, suggesting their application in developing new anticancer therapies (Evren et al., 2019).
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9-14(10(2)18)23-15(16-9)17-13(19)8-24(20,21)12-6-4-11(22-3)5-7-12/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXICJDKBXMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.